![molecular formula C15H23ClN2S B5039863 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine](/img/structure/B5039863.png)
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology.
Mecanismo De Acción
The exact mechanism of action of 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine is not fully understood. However, it is believed to act as a dopamine receptor modulator, specifically targeting the D2 and D3 receptor subtypes. It has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine levels in the brain and improve cognitive function. It has also been shown to have anti-tumor properties and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine in lab experiments is its ability to selectively target dopamine receptors, which can be useful in studying the role of dopamine in various physiological processes. However, its limited solubility in water can be a limitation for some experiments, and its potential toxicity at high doses must be taken into consideration.
Direcciones Futuras
There are several future directions for research on 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine. In neuroscience, further studies are needed to fully understand its mechanism of action and potential therapeutic applications for schizophrenia and other neurological disorders. In oncology, more research is needed to determine its anti-tumor properties and potential as a chemotherapeutic agent. In immunology, its potential as a treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis should be explored. Additionally, further studies are needed to optimize its synthesis method and improve its solubility and bioavailability.
Conclusion:
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine is a promising chemical compound that has been studied for its potential therapeutic applications in various fields. Its ability to selectively target dopamine receptors and modulate the immune response makes it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses, and to optimize its synthesis method and improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine involves the reaction of 4-chlorobutyl sulfide with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the reaction is typically around 50-60%.
Aplicaciones Científicas De Investigación
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been investigated for its ability to modulate the activity of dopamine receptors and as a potential treatment for schizophrenia. In oncology, it has been studied for its anti-tumor properties and as a potential chemotherapeutic agent. In immunology, it has been investigated for its ability to modulate the immune response and as a potential treatment for autoimmune diseases.
Propiedades
IUPAC Name |
1-[4-(4-chlorophenyl)sulfanylbutyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2S/c1-17-9-11-18(12-10-17)8-2-3-13-19-15-6-4-14(16)5-7-15/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKRUZWLJDZUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

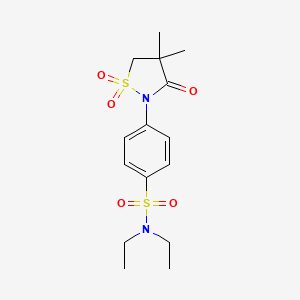
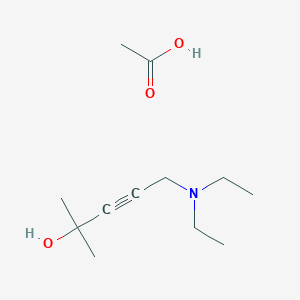
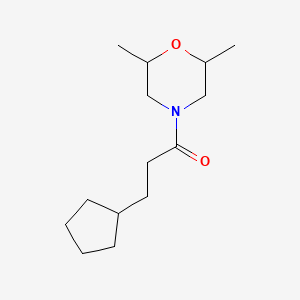

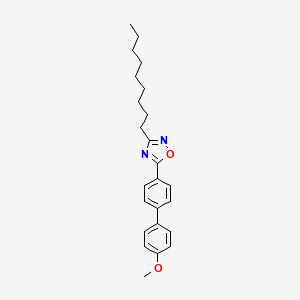
![N-methyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5039822.png)
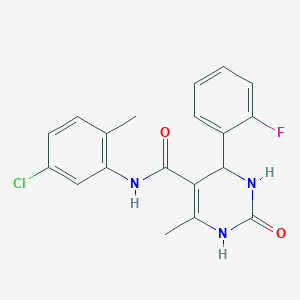
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis[2-(2-thienyl)acetamide]](/img/structure/B5039840.png)
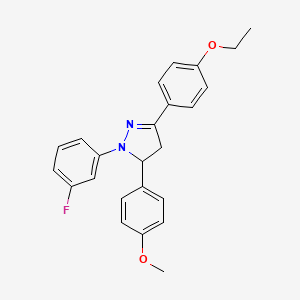
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5039847.png)
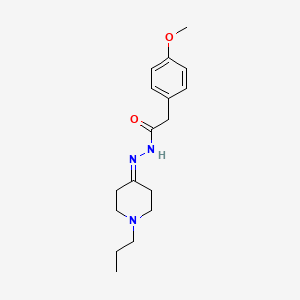
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B5039853.png)
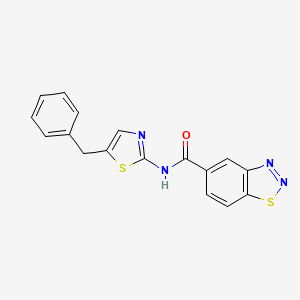
![3-[1-[(2,4-dichlorobenzoyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5039866.png)